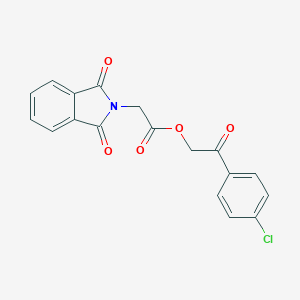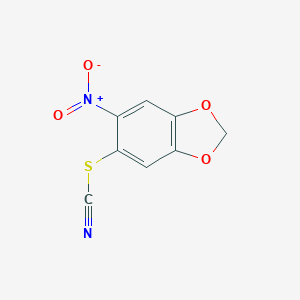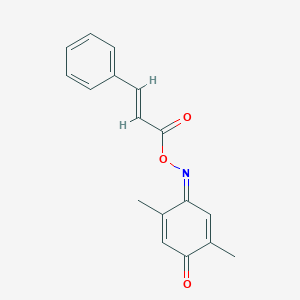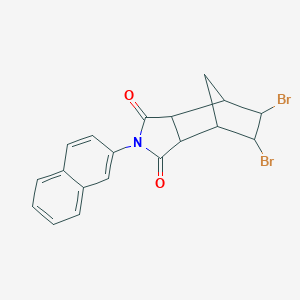
5,6-dibromo-2-(naphthalen-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dibromo-2-(naphthalen-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole derivatives. It has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Chemosensors for Transition Metal Ions
A study explores the synthesis and characterization of naphthoquinone-based chemosensors for detecting transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This property is leveraged for the low-limit detection (LOD) of Cu2+ ions, showcasing the compound's potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis and Biological Applications
Another line of research involves the synthesis of novel compounds containing lawsone, which plays a crucial role as a precursor. These compounds exhibit antioxidant and antitumor activities, indicating their potential in pharmaceutical development and cancer therapy. The study highlights the synthesis of binary and fused compounds demonstrating easy access to these activities, supported by density functional theory (DFT) studies for geometrical isomer identification (Hassanien et al., 2022).
Anticancer and Antimicrobial Activities
Research on the synthesis and characterization of new hybrid compounds containing chalcone and methanoisoindole units reveals significant anticancer activity against gliocarcinoma cells and antimicrobial activity against human pathogens. These findings suggest the compound's utility in biomedical applications, offering a foundation for further development of anticancer and antimicrobial agents (Kocyigit et al., 2017).
Optoelectronic Applications
The compound's derivatives also show promise in optoelectronic applications. Studies on push-pull chromophores based on the naphthalene scaffold reveal potential for these compounds in materials science, particularly in developing new materials for electronic and photonic devices. The research underscores the significance of these compounds in enhancing the performance and efficiency of optoelectronic devices (Pigot et al., 2019).
properties
IUPAC Name |
8,9-dibromo-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO2/c20-16-12-8-13(17(16)21)15-14(12)18(23)22(19(15)24)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKXVOBOSZBQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibromo-2-(naphthalen-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,14-Dimethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione (non-preferred name)](/img/structure/B376957.png)
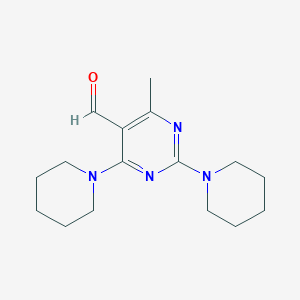
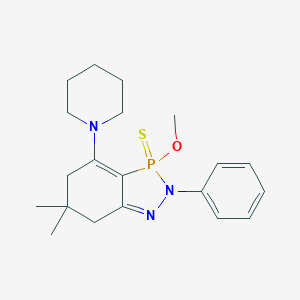
![N-[(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)carbamothioyl]benzamide](/img/structure/B376968.png)
![1-aminospiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile](/img/structure/B376969.png)
![2-benzyl-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B376971.png)
![11-Benzyl-4,5-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-c]quinazoline-4,1'-cyclohexane)-1-thiol](/img/structure/B376973.png)
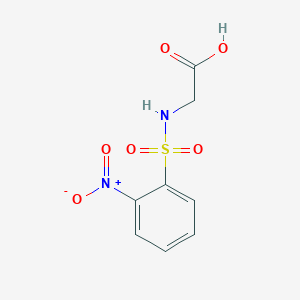
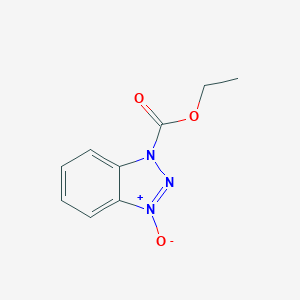
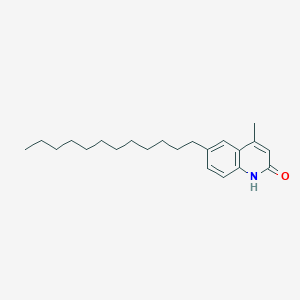
![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)propanamide](/img/structure/B376982.png)
